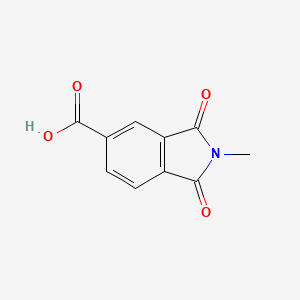

2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c1-11-8(12)6-3-2-5(10(14)15)4-7(6)9(11)13/h2-4H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNOGAXDCJSTIRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358266 | |

| Record name | 2-methyl-1,3-dioxoisoindoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42710-39-4 | |

| Record name | 2-methyl-1,3-dioxoisoindoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid, a derivative of phthalimide, presents a scaffold of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, drawing from available data and predictive models. The document is structured to offer not just data, but also insights into the causality behind its chemical behavior, empowering researchers in their experimental design and application development. While experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from closely related analogs and computational predictions to provide a robust working knowledge base.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 42710-39-4, possesses a rigid bicyclic isoindoline core functionalized with a carboxylic acid group at the 5-position and a methyl group on the imide nitrogen. This unique arrangement of functional groups dictates its physical and chemical characteristics.

The planar phthalimide ring system, coupled with the electron-withdrawing nature of the two carbonyl groups, influences the acidity of the carboxylic acid and the reactivity of the aromatic ring. The N-methyl group enhances its lipophilicity compared to the unsubstituted analog.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₄ | PubChem[1] |

| Molecular Weight | 205.17 g/mol | PubChem[1] |

| IUPAC Name | 2-methyl-1,3-dioxoisoindole-5-carboxylic acid | PubChem[1] |

| Canonical SMILES | CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O | PubChem[1] |

| InChI Key | JNOGAXDCJSTIRH-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 (Computed) | 0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | General knowledge based on structure |

| pKa (Predicted) | ~3-4 for the carboxylic acid | Predicted based on benzoic acid and electron-withdrawing substituents |

Note: The absence of experimentally determined physical constants such as melting and boiling points in the reviewed literature necessitates their empirical determination for any practical application.

Synthesis and Reactivity

Proposed Synthetic Pathway

The most logical approach involves the reaction of trimellitic anhydride with methylamine. This reaction proceeds in two conceptual steps: initial amidation to form a phthalamic acid intermediate, followed by intramolecular cyclization via dehydration to yield the final imide product.

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Illustrative)

Disclaimer: This is a representative protocol and requires optimization and validation.

-

Reaction Setup: To a solution of trimellitic anhydride (1 equivalent) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or glacial acetic acid, add a solution of methylamine (1-1.2 equivalents) dropwise at room temperature with vigorous stirring.

-

Amidation: The reaction is typically exothermic. Maintain the temperature below 40°C during the addition. Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the phthalamic acid intermediate.

-

Cyclization: Heat the reaction mixture to reflux (typically 120-150°C, depending on the solvent) for 4-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration. If not, pour the reaction mixture into cold water to induce precipitation. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.

Reactivity Profile

The reactivity of this compound is governed by its three key functional components: the carboxylic acid, the imide ring, and the aromatic system.

-

Carboxylic Acid Group: This group can undergo standard carboxylic acid reactions, including:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst.

-

Amide Formation: Reaction with amines, typically requiring activation with coupling agents (e.g., DCC, EDC).

-

Acid Chloride Formation: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride.

-

-

Imide Ring: The imide functionality is generally stable. However, under harsh basic or acidic conditions, it can be susceptible to hydrolysis, leading to the opening of the imide ring.

-

Aromatic Ring: The aromatic ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the imide and carboxylic acid groups.

Spectroscopic Characterization (Predicted)

In the absence of experimentally derived spectra, predictive models and analysis of analogous structures provide valuable insights into the expected spectroscopic features of this compound.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the carboxylic acid proton.

-

Aromatic Protons (δ 7.5-8.5 ppm): The three protons on the aromatic ring will likely appear as a complex multiplet in this region. The exact chemical shifts and coupling patterns will depend on the substitution pattern.

-

N-Methyl Protons (δ ~3.1 ppm): A singlet corresponding to the three protons of the methyl group attached to the nitrogen atom.

-

Carboxylic Acid Proton (δ >10 ppm): A broad singlet, which is often exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework.

-

Carbonyl Carbons (δ ~167 ppm): Two signals for the imide carbonyl carbons.

-

Carboxylic Acid Carbonyl (δ >170 ppm): A signal for the carbonyl carbon of the carboxylic acid.

-

Aromatic Carbons (δ 120-140 ppm): Signals corresponding to the six carbons of the aromatic ring.

-

N-Methyl Carbon (δ ~24 ppm): A signal for the methyl carbon.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the vibrational modes of the functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.[2][3]

-

C=O Stretch (Imide): Two strong absorption bands around 1775 cm⁻¹ (asymmetric) and 1710 cm⁻¹ (symmetric).

-

C=O Stretch (Carboxylic Acid): A strong absorption band around 1700 cm⁻¹, which may overlap with the symmetric imide stretch.

-

C-N Stretch (Imide): A band in the region of 1300-1350 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Absorptions in their characteristic regions.

Mass Spectrometry (Predicted)

-

Molecular Ion Peak (M⁺): Expected at m/z = 205.0375 for the exact mass.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of CO₂ (m/z = 44) from the carboxylic acid group and potentially fragmentation of the imide ring.

Caption: Predicted mass spectrometry fragmentation of the target molecule.

Potential Applications and Biological Relevance

The isoindoline-1,3-dione scaffold is a well-established pharmacophore found in a variety of biologically active molecules.[4][5] The presence of the carboxylic acid group on this compound provides a handle for further chemical modification, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Derivatives of phthalimides have been investigated for a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[6][7] The carboxylic acid functionality allows for the introduction of this moiety into peptides or other biomolecules, potentially modulating their properties.

Safety and Handling

Based on available GHS information, this compound is classified as an irritant.[1]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Use in a well-ventilated area or with local exhaust ventilation.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

-

Conclusion

This compound is a versatile chemical entity with significant potential in synthetic chemistry and drug discovery. While a comprehensive experimental characterization is not yet widely published, this guide provides a foundational understanding of its chemical properties based on its structure, data from related compounds, and computational predictions. It is our hope that this document will serve as a valuable resource for researchers and stimulate further investigation into the properties and applications of this intriguing molecule.

References

-

Benzimidazole–dioxoisoindoline conjugates as dual VEGFR-2 and FGFR-1 inhibitors: design, synthesis, biological investigation, molecular docking studies and ADME predictions. PubMed Central. [Link]

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]

-

This compound. PubChem. [Link]

-

2-(2-Carboxyethyl)-1,3-dioxoisoindoline-5,6-dicarboxylic acid methanol monosolvate. National Institutes of Health. [Link]

-

The chemistry of isoindole natural products. National Center for Biotechnology Information. [Link]

-

A study of some properties of aromatic imides. ResearchGate. [Link]

-

Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. ResearchGate. [Link]

-

Exploring Phthalimide as the Acid Component in the Passerini Reaction. Organic Letters. [Link]

-

Transparent Poly(amide-imide)s with Low Coefficient of Thermal Expansion from Trifluoromethylated Trimellitic Anhydride. MDPI. [Link]

- The preparation method of N-methylphthalimide compound.

-

2-(4-Carboxybenzyl)-1,3-dioxo-5-isoindolinecarboxylicacid. MD Topology. [Link]

-

Exploring Phthalimide as the Acid Component in the Passerini Reaction. National Center for Biotechnology Information. [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. [Link]

-

Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Der Pharma Chemica. [Link]

-

Properties and Functions of Isoindoline: A Short Review. JETIR. [Link]

-

Trimellitic acid amide imide. PubChem. [Link]

-

The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

Phthalimides: developments in synthesis and functionalization. Royal Society of Chemistry. [Link]

-

Mass spectrometric identification of 4-hydroxy-2,5-dioxo-imidazolidine-4-carboxylic acid during oxidation of 8-oxoguanosine by peroxynitrite and KHSO5/CoCl2. PubMed. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

Isoindole. Wikipedia. [Link]

-

Synthesis and characterization of new soluble and thermally stable aromatic poly(amide-imide)s based on N-[3,5-bis(N-trimellitoyl)phenyl]phthalimide. ResearchGate. [Link]

-

Synthesis of N-methylphthalimide. PrepChem.com. [Link]

-

Synthesis and biological activity of new derivatives of isoindo- line-1,3-diones as non-steroidal analgesics. Sciforum. [Link]

-

Isoindoline. Metamolecular. [Link]

-

Phthalimide: Structure, Properties, Preparation, Uses & Reactions. Vedantu. [Link]

-

New process for synthesis on n-methylphthalimide. ResearchGate. [Link]

-

HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. National Center for Biotechnology Information. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ResearchGate. [Link]

-

Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,Nⴕ-Bis. Wiley Online Library. [Link]

-

Preparation of Phthalimide. BYJU'S. [Link]

- Process for the production of phthalimido-N-carboxylic acids.

Sources

- 1. This compound | C10H7NO4 | CID 883431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. echemi.com [echemi.com]

- 4. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jetir.org [jetir.org]

- 6. Benzimidazole–dioxoisoindoline conjugates as dual VEGFR-2 and FGFR-1 inhibitors: design, synthesis, biological investigation, molecular docking studies and ADME predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciforum.net [sciforum.net]

An In-depth Technical Guide to the Structural Elucidation of 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid

Introduction

In the landscape of pharmaceutical development and synthetic chemistry, the unequivocal confirmation of a molecule's structure is the bedrock of all subsequent research. Misidentification can lead to catastrophic failures in efficacy, safety, and intellectual property. This guide provides a comprehensive, methodology-driven approach to the structural elucidation of 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid, a substituted N-methylphthalimide derivative. This molecule, with its distinct functional groups—an imide, a carboxylic acid, and an aromatic system—serves as an excellent case study for the integrated application of modern analytical techniques.

This document is designed for researchers, scientists, and drug development professionals. It eschews a simple recitation of steps in favor of a narrative that explains the causality behind experimental choices, ensuring a self-validating and scientifically rigorous workflow. We will proceed from foundational property analysis to advanced spectroscopic and crystallographic methods, demonstrating how each piece of analytical data corroborates the others to build an unshakeable structural assignment.

Foundational Physicochemical Profile

Before embarking on complex spectroscopic analysis, establishing the basic physicochemical properties of the target compound is essential. This data provides the fundamental constraints for all subsequent interpretations.

| Property | Value | Source |

| IUPAC Name | 2-methyl-1,3-dioxoisoindole-5-carboxylic acid | PubChem[1] |

| Molecular Formula | C₁₀H₇NO₄ | PubChem[1] |

| Molecular Weight | 205.17 g/mol | PubChem[1] |

| Monoisotopic Mass | 205.03750770 Da | PubChem[1][2] |

| CAS Number | 42710-39-4 | PubChem[1] |

The Strategic Analytical Workflow

Structural elucidation is not a linear process but an integrated puzzle. Data from multiple orthogonal techniques are woven together to build a conclusive argument. The workflow below illustrates the logical progression from confirming the molecular formula and identifying functional groups to mapping the precise atomic connectivity.

Caption: Key HMBC correlations confirming the structure.

X-Ray Crystallography: The Ultimate Proof

Expertise & Causality: While the combination of MS, IR, and NMR provides an exceptionally strong case for the proposed structure, only single-crystal X-ray diffraction can provide irrefutable proof of atomic connectivity and 3D arrangement in the solid state. The primary challenge is often experimental: growing a single, diffraction-quality crystal. Slow evaporation of a saturated solution in a mixed solvent system (e.g., methanol/water or ethanol/ethyl acetate) is a common starting point. A successful crystal structure not only confirms the constitution but also provides valuable information on intermolecular interactions, such as the hydrogen-bonding motifs of the carboxylic acid groups. [3][4] Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth: Grow suitable crystals via slow evaporation, vapor diffusion, or cooling from a range of solvents.

-

Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a cold stream (typically 100 K) on a modern diffractometer. Collect a full sphere of diffraction data.

-

Structure Solution & Refinement: Process the diffraction data to obtain electron density maps. Solve the structure using direct methods or Patterson synthesis and refine the atomic positions and thermal parameters to yield a final, high-resolution molecular structure. Analysis of similar reported structures of phthalimide derivatives can serve as a valuable reference. [5][6]

Conclusion: A Self-Validating Structural Dossier

The structural elucidation of this compound is achieved not by a single experiment, but by the convergence of evidence from a suite of orthogonal analytical techniques.

Caption: Convergence of evidence for final structure confirmation.

This methodical and multi-faceted approach ensures the highest level of scientific integrity. The molecular formula is confirmed by HRMS, the constituent functional groups are identified by IR, the complete covalent framework is mapped by a suite of NMR experiments, and the entire assignment is ultimately verified in three dimensions by X-ray crystallography. This rigorous, self-validating system provides the trustworthy and authoritative structural data required to advance any research or development program.

References

-

PubChem Compound Summary for CID 883431, this compound. National Center for Biotechnology Information. [Link]

-

Supporting Information for related compounds. ACS Publications. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. LibreTexts Chemistry. [Link]

-

PubChem Compound Summary for CID 11074, N-Methylphthalimide. National Center for Biotechnology Information. [Link]

-

Synthesis, Crystal Structure, DFT Calculations... of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. National Center for Biotechnology Information. [Link]

-

¹H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f. ResearchGate. [Link]

-

Structure-reactivity Relationship Study of Cyclo-dioxo Maleimide Cross-linker... Royal Society of Chemistry. [Link]

-

Carboxin. NIST WebBook. [Link]

-

This compound (C10H7NO4). PubChemLite. [Link]

-

PubChem. National Center for Biotechnology Information. [Link]

-

2-(2-Carboxyethyl)-1,3-dioxoisoindoline-5,6-dicarboxylic acid methanol monosolvate. National Institutes of Health. [Link]

-

Synthesis of 1-[(Aryl)...] Derivatives and Their Breast Anticancer Activity. MDPI. [Link]

-

The Characterization of N-methylphthalimide (NMP). DEA.gov. [Link]

-

2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester. NIST WebBook. [Link]

-

Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein... MDPI. [Link]

-

X-Ray crystal structures and NMR solution studies on 2,2′∶3′,2″∶6″,2‴-quaterpyridine... Royal Society of Chemistry. [Link]

-

Preparation, spectroscopic, X-ray crystallographic... studies of N-[(4-flourophenyl)sulfanyl]phthalimide. ResearchGate. [Link]

-

mass spectrum of benzoic acid... Doc Brown's Chemistry. [Link]

Sources

- 1. This compound | C10H7NO4 | CID 883431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C10H7NO4) [pubchemlite.lcsb.uni.lu]

- 3. 2-(2-Carboxyethyl)-1,3-dioxoisoindoline-5,6-dicarboxylic acid methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Physical and chemical properties of 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid

Introduction

This compound, a derivative of phthalimide, is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Its rigid isoindolinedione scaffold is a recognized pharmacophore present in numerous bioactive molecules, while the carboxylic acid moiety offers a versatile chemical handle for derivatization and conjugation. This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, offering field-proven insights and experimental context for professionals in drug development and chemical synthesis.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. This compound is systematically named based on IUPAC nomenclature, though several synonyms are used in commercial and database contexts.

-

IUPAC Name : 2-methyl-1,3-dioxoisoindole-5-carboxylic acid[1]

-

Synonyms : 2-methyl-1,3-dioxo-5-isoindolinecarboxylic acid, N-methylphthalimide-4-carboxylic acid

The molecule's architecture features a planar phthalimide ring system, with a methyl group attached to the nitrogen atom and a carboxylic acid group at the 5-position of the aromatic ring. This structure dictates its reactivity and physical behavior.

Caption: 2D structure of this compound.

Physical Properties

The physical properties of a compound are critical for predicting its behavior in various experimental settings, including solubility, formulation, and membrane permeability. The data below is a combination of computed and experimental values from authoritative databases.

| Property | Value | Source |

| Molecular Weight | 205.17 g/mol | PubChem[1] |

| Exact Mass | 205.03750770 Da | PubChem[1] |

| Appearance | Expected to be a solid | Inferred from analogs[3][4] |

| XLogP3 (Lipophilicity) | 0.9 | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 74.7 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

Solubility and Acidity (pKa)

-

Solubility : While extensive experimental solubility data is not available, the structure provides significant insights. The XLogP3 value of 0.9 suggests a moderate balance between hydrophilicity and lipophilicity.[1] The carboxylic acid group imparts solubility in alkaline aqueous solutions (e.g., sodium bicarbonate, sodium hydroxide) through deprotonation to form a carboxylate salt. Solubility in organic solvents is expected to be highest in polar aprotic solvents like DMSO and DMF, with moderate solubility in alcohols like methanol and ethanol.

-

Acidity (pKa) : The primary acidic proton is that of the carboxylic acid group. Its pKa value is not extensively reported but can be estimated to be in the range of 3.5 to 4.5, similar to benzoic acid. The electron-withdrawing nature of the adjacent phthalimide ring system would likely increase the acidity (lower the pKa) compared to a simple alkyl-substituted benzoic acid. This acidity is a key parameter for designing salt-formation strategies in drug development and for selecting appropriate pH conditions for reactions and purifications.

Chemical Properties and Reactivity

The compound's reactivity is dominated by its two principal functional groups: the carboxylic acid and the imide ring.

Carboxylic Acid Reactivity

The -COOH group is a versatile handle for chemical modification, allowing for a wide range of classical transformations:

-

Esterification : Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents yields the corresponding esters.

-

Amide Formation : Activation with coupling reagents (e.g., DCC, EDC, HATU) followed by reaction with primary or secondary amines produces amides. This is a cornerstone of medicinal chemistry for building larger, more complex molecules.

-

Acyl Chloride Formation : Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to a highly reactive acyl chloride, which can then be used to form esters, amides, and other derivatives.[5]

-

Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol.

Imide Ring Stability and Reactivity

The N-methylated phthalimide ring is generally robust and stable under neutral and mildly acidic or basic conditions. However, it can undergo nucleophilic attack under more forceful conditions:

-

Hydrolysis : Strong aqueous base (e.g., NaOH) or acid at elevated temperatures can hydrolyze the imide ring, opening it to form a dicarboxylic acid derivative.

-

Hydrazinolysis : Reaction with hydrazine (Ing-Manske procedure) is a classic method for cleaving the phthalimide group to release a primary amine, although in this case, it would cleave the N-methyl bond, which is less common synthetically.

Caption: Workflow for the synthesis of ester and amide derivatives.

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. The following sections outline the expected spectral characteristics.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions from the hydroxyl and carbonyl groups.

-

O-H Stretch : A very broad and prominent absorption is expected in the 2500–3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[6][7]

-

C=O Stretch : This region will be complex. Two distinct C=O stretching bands are anticipated:

-

The carboxylic acid carbonyl should appear around 1710–1760 cm⁻¹.[7]

-

The imide carbonyls typically show two bands: an asymmetric stretch near 1775 cm⁻¹ and a symmetric stretch near 1700 cm⁻¹. These may overlap with the carboxylic acid C=O peak.

-

-

C-O Stretch : A strong band between 1210–1320 cm⁻¹ corresponding to the C-O stretching of the carboxylic acid is expected.[6]

-

Aromatic C=C Bending : Multiple medium-intensity peaks will appear in the 1500–1700 cm⁻¹ range.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR :

-

Carboxylic Acid Proton (-COOH) : A singlet, significantly deshielded by the electronegative oxygens, appearing far downfield between 10–13 ppm. Its chemical shift can be sensitive to concentration and solvent.[7]

-

Aromatic Protons : Three protons on the aromatic ring will appear in the 7.5–8.5 ppm region. Their specific chemical shifts and coupling patterns (doublets, doublet of doublets) will depend on their position relative to the electron-withdrawing carboxylic acid and imide groups.

-

N-Methyl Protons (-CH₃) : A sharp singlet integrating to three protons, expected around 2.5–3.5 ppm.

-

-

¹³C NMR :

-

Carboxylic Acid Carbon (-COOH) : Expected in the 165–185 ppm range.[7]

-

Imide Carbonyl Carbons (-C=O) : Two signals are possible, typically found around 165–175 ppm.

-

Aromatic Carbons : Multiple signals between 120–145 ppm, including both protonated and quaternary carbons.

-

N-Methyl Carbon (-CH₃) : A single peak in the aliphatic region, expected around 25–35 ppm.

-

Mass Spectrometry

-

Molecular Ion (M⁺) : The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 205.

-

Key Fragmentation Patterns : Common fragmentation pathways for carboxylic acids include:

-

Loss of a hydroxyl radical (M-17 ), resulting in a peak at m/z = 188.

-

Loss of the entire carboxyl group (M-45 ), leading to a fragment at m/z = 160.

-

Fragmentation of the phthalimide ring itself can also occur.

-

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol provides a self-validating system for accurately determining the acid dissociation constant (pKa), a critical parameter for drug development professionals.

Objective : To determine the pKa of this compound in an aqueous or mixed-solvent system.

Methodology :

-

Preparation of Analyte Solution : Accurately weigh approximately 20-50 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of CO₂-free deionized water. If solubility is limited, a co-solvent such as methanol or ethanol may be used, but the pKa value will be an apparent pKa (pKa*) specific to that solvent system.

-

Titrant Preparation : Prepare and standardize a 0.1 M solution of sodium hydroxide (NaOH). Standardization against a primary standard like potassium hydrogen phthalate (KHP) is crucial for accuracy.

-

Instrumentation Setup : Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01 and 7.00) that bracket the expected pKa.

-

Titration Procedure :

-

Place the analyte solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Add the standardized NaOH titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Continue the titration well past the equivalence point (the point of rapid pH change).

-

-

Data Analysis :

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point volume (V_eq) from the inflection point of the curve, often found by taking the first or second derivative of the plot.

-

The pKa is the pH at the half-equivalence point (V_eq / 2). This is because at this point, the concentrations of the protonated acid [HA] and the deprotonated conjugate base [A⁻] are equal, as defined by the Henderson-Hasselbalch equation.

-

Applications in Research and Development

The unique structure of this compound makes it a valuable building block.

-

Drug Discovery : The phthalimide core is a privileged scaffold in medicinal chemistry, famously associated with the immunomodulatory drugs (IMiDs) like thalidomide and its analogs. The carboxylic acid provides a crucial attachment point for linking this scaffold to other pharmacophores, linkers, or targeting moieties to create novel therapeutic agents.[9] The compound can serve as a starting material for synthesizing inhibitors, receptor antagonists, or probes for biological systems.[3]

-

Materials Science : The rigid, planar structure and potential for hydrogen bonding make it a candidate for the synthesis of novel polymers, dyes, and organic electronic materials. The carboxylic acid can be used to anchor the molecule to surfaces or incorporate it into larger polymeric structures.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.[1]

Standard laboratory safety precautions should be employed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Royal Society of Chemistry. (2019). Supporting Information.

-

Al-Harrasi, A., et al. (2022). Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. Molecules. Retrieved from [Link]

- De Gruyter. (2018). Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-ethyl-1,3-dioxoisoindoline-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsigma. (n.d.). This compound. Retrieved from [Link]

- National Institutes of Health. (2011). 2-(2-Carboxyethyl)-1,3-dioxoisoindoline-5,6-dicarboxylic acid methanol monosolvate.

-

MDPI. (2019). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

The Automated Topology Builder. (n.d.). 2-(4-Carboxybenzyl)-1,3-dioxo-5-isoindolinecarboxylicacid. Retrieved from [Link]

-

NIST. (n.d.). 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester. National Institute of Standards and Technology. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of methyl ester of terminally oxidized carboxylic acid metabolite. Retrieved from [Link]

- Williams, R. (2022). pKa Data Compiled by R. Williams.

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

- University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.

Sources

- 1. This compound | C10H7NO4 | CID 883431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-ethyl-1,3-dioxoisoindoline-5-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid. This molecule, while seemingly simple in its structure, represents a critical nexus of chemical reactivity and biological relevance, positioning it as a pivotal tool in the arsenal of medicinal chemists and drug development professionals. The strategic placement of a carboxylic acid on the N-methylated phthalimide scaffold provides a versatile handle for chemical modification, opening avenues for the creation of novel therapeutics. This guide aims to move beyond a mere recitation of facts, instead offering a causal understanding of why this molecule is of significant interest, how it can be reliably synthesized and characterized, and where its potential lies in the landscape of modern pharmacology, particularly in the burgeoning field of targeted protein degradation.

Core Molecular Attributes of this compound

This compound, a derivative of trimellitic acid, is a stable, crystalline solid under standard conditions. Its fundamental properties are summarized below, providing a foundational dataset for its use in a research setting.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₄ | PubChem[1] |

| Molecular Weight | 205.17 g/mol | PubChem[1] |

| IUPAC Name | 2-methyl-1,3-dioxoisoindole-5-carboxylic acid | PubChem[1] |

| CAS Number | 42710-39-4 | PubChem[1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Soluble in organic solvents such as DMF and DMSO | Inferred from synthesis protocols |

Synthesis and Characterization: A Self-Validating Protocol

The synthesis of this compound is a robust process, predicated on the reactivity of trimellitic anhydride with methylamine. The following protocol is designed to be self-validating, with clear checkpoints for characterization to ensure the integrity of the final product.

Synthetic Workflow

The synthetic pathway is a two-step, one-pot reaction that leverages the differential reactivity of the anhydride functionalities of trimellitic anhydride. The initial reaction with methylamine preferentially forms the imide at the 1,2-positions, leaving the 4-position carboxylic acid intact.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Trimellitic anhydride (1 equivalent)

-

Methylamine (40% aqueous solution, 1.1 equivalents)

-

Glacial acetic acid

-

Deionized water

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend trimellitic anhydride in glacial acetic acid.

-

Addition of Methylamine: While stirring, slowly add the aqueous methylamine solution to the suspension. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with deionized water to remove any remaining acetic acid and unreacted methylamine.

-

Purification: The crude product can be recrystallized from ethanol to yield a pure, crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.

Characterization

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods should be employed.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the carboxylic acid O-H stretch (a broad band from 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and the symmetric and asymmetric C=O stretches of the imide group (around 1770 and 1710 cm⁻¹, respectively).[2][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should display a singlet for the N-methyl protons, and aromatic protons in the expected regions. The carboxylic acid proton will appear as a broad singlet.

-

¹³C NMR will show distinct signals for the carbonyl carbons of the imide and the carboxylic acid, the methyl carbon, and the aromatic carbons.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the compound (205.17 g/mol ).

Applications in Drug Development: A Versatile Scaffold

The true value of this compound lies in its application as a versatile building block in medicinal chemistry, most notably in the design of Proteolysis Targeting Chimeras (PROTACs).

The Phthalimide Moiety as an E3 Ligase Ligand

The N-substituted phthalimide core is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system.[4] This system is the cell's primary machinery for degrading unwanted or damaged proteins. By incorporating a CRBN ligand into a molecule, it is possible to recruit this machinery to a specific protein of interest, leading to its degradation.

The Carboxylic Acid as a Linker Attachment Point

The carboxylic acid group at the 5-position of the isoindoline ring provides a convenient and reactive handle for the attachment of a linker.[4] This linker is a crucial component of a PROTAC, as it connects the E3 ligase ligand to a ligand that binds to the target protein of interest. The properties of the linker, such as its length and flexibility, are critical for the efficacy of the PROTAC.[5][]

Caption: Conceptual diagram of a PROTAC utilizing a derivative of this compound.

Other Potential Therapeutic Applications

Beyond its use in PROTACs, the phthalimide scaffold is a known pharmacophore with a broad range of biological activities. Derivatives of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid have been identified as potent inhibitors of heparanase, an enzyme implicated in cancer metastasis and inflammation.[7] This suggests that this compound could serve as a starting point for the development of novel anti-angiogenic and anti-inflammatory agents.

Conclusion: A Forward-Looking Perspective

This compound is more than just a chemical reagent; it is a key that unlocks the potential for innovative therapeutic strategies. Its straightforward synthesis, coupled with the dual functionality of the phthalimide E3 ligase ligand and the versatile carboxylic acid handle, makes it an invaluable asset for drug discovery and development. As the field of targeted protein degradation continues to expand, the demand for well-characterized, versatile building blocks like this will undoubtedly grow. It is our hope that this guide will serve as a valuable resource for researchers and scientists working at the forefront of pharmaceutical innovation.

References

-

Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available from: [Link]

-

2-(2-Carboxyethyl)-1,3-dioxoisoindoline-5,6-dicarboxylic acid methanol monosolvate. National Institutes of Health. Available from: [Link]

-

This compound. PubChem. Available from: [Link]

-

Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. ResearchGate. Available from: [Link]

-

Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. MDPI. Available from: [Link]

-

2-(4-Carboxybenzyl)-1,3-dioxo-5-isoindolinecarboxylicacid. MD Topology. Available from: [Link]

-

2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors. PubMed. Available from: [Link]

-

Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. National Institutes of Health. Available from: [Link]

-

Synthesis and biological evaluation of novel N-aryl maleimide derivatives clubbed with α-hydroxyphosphonates. PubMed. Available from: [Link]

-

The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available from: [Link]

-

Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. ResearchGate. Available from: [Link]

-

New epoxy-imide resins cured with N-(3-hydroxyphenyl)trimellitimide: synthesis, thermal and adhesive properties. Semantic Scholar. Available from: [Link]

-

Synthesis and biological evaluation of N1-(anthracen-9-ylmethyl)triamines as molecular recognition elements for the polyamine transporter. PubMed. Available from: [Link]

-

E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. ResearchGate. Available from: [Link]

Sources

- 1. This compound | C10H7NO4 | CID 883431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. echemi.com [echemi.com]

- 4. 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid, 1216805-11-6 | BroadPharm [broadpharm.com]

- 5. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

- 7. 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid: A Key Intermediate in Medicinal Chemistry

This guide provides a comprehensive technical overview of 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid, a crucial building block for researchers and professionals in drug development and organic synthesis. We will delve into its chemical identity, a proposed robust synthesis protocol, its physicochemical properties, and its significant potential as a scaffold in the creation of novel therapeutic agents.

Core Chemical Identity and Physicochemical Properties

This compound is a derivative of phthalimide, featuring a methyl group on the nitrogen atom and a carboxylic acid group on the isoindoline ring. This trifunctional structure makes it a versatile intermediate in organic synthesis.

Table 1: Chemical Identity and Computed Physicochemical Properties [1]

| Identifier | Value |

| IUPAC Name | 2-methyl-1,3-dioxoisoindole-5-carboxylic acid |

| Synonyms | N-Methyl trimellitic imide, 2-methyl-1,3-dioxo-5-isoindolinecarboxylic acid |

| CAS Number | 42710-39-4 |

| Molecular Formula | C₁₀H₇NO₄ |

| Molecular Weight | 205.17 g/mol |

| Canonical SMILES | CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O |

| InChI Key | JNOGAXDCJSTIRH-UHFFFAOYSA-N |

| XLogP3 (Computed) | 0.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

Note: The physicochemical properties listed above are primarily based on computational models and should be considered as estimates. Experimental verification is recommended.

Synthesis of this compound

The synthesis of N-substituted phthalimides from phthalic anhydrides is a well-established and efficient reaction. While a specific protocol for this compound is not extensively detailed in readily available literature, a reliable synthetic route can be expertly extrapolated from the synthesis of analogous compounds, such as 4-(1,3-dioxoisoindolin-2-yl) benzoic acid[2]. The proposed synthesis involves the condensation of trimellitic anhydride with methylamine.

Caption: Proposed synthesis workflow for this compound.

Reaction Mechanism

The reaction proceeds via a two-step mechanism. Initially, the primary amine (methylamine) acts as a nucleophile, attacking one of the carbonyl carbons of the trimellitic anhydride. This results in the opening of the anhydride ring to form an amic acid intermediate. In the second step, upon heating, an intramolecular nucleophilic acyl substitution occurs, where the carboxylic acid group of the amic acid attacks the amide carbonyl, leading to the elimination of a water molecule and the formation of the stable five-membered imide ring.

Experimental Protocol

Materials:

-

Trimellitic anhydride (1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid)

-

Methylamine (40% aqueous solution)

-

Glacial Acetic Acid

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend trimellitic anhydride (1 equivalent) in glacial acetic acid.

-

Addition of Methylamine: While stirring, slowly add an aqueous solution of methylamine (1.1 equivalents) to the suspension. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: After cooling to room temperature, the product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold deionized water to remove any remaining acetic acid and unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

-

Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.

Analytical Characterization

Due to the limited availability of published experimental spectra for this specific molecule, the following are expected characteristic signals based on its structure and data from analogous compounds.

Table 2: Expected Spectroscopic Data

| Analytical Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons on the isoindoline ring, a singlet for the N-methyl group, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Carbonyl carbons of the imide and carboxylic acid, aromatic carbons, and the N-methyl carbon. |

| IR Spectroscopy | Characteristic peaks for C=O stretching (imide and carboxylic acid), C-N stretching, and O-H stretching (broad band for the carboxylic acid). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (205.17 g/mol ). |

Applications in Drug Discovery and Development

The isoindoline-1,3-dione scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds[3]. This is attributed to its ability to engage in various non-covalent interactions with biological targets, its favorable pharmacokinetic properties, and its synthetic accessibility.

Caption: Potential applications of this compound as a synthetic intermediate.

This compound serves as an excellent starting material for the synthesis of a diverse library of derivatives. The carboxylic acid moiety can be readily converted into esters, amides, or other functional groups, allowing for the exploration of structure-activity relationships. The N-methyl group provides steric bulk and influences the electronics of the imide system.

Derivatives of the isoindoline-1,3-dione core have demonstrated a wide range of pharmacological activities, including:

-

Anticancer Activity: The phthalimide structure is famously associated with thalidomide and its analogues (lenalidomide, pomalidomide), which are used in the treatment of multiple myeloma. The mechanism often involves the modulation of the cereblon E3 ubiquitin ligase complex.

-

Anti-inflammatory and Immunomodulatory Effects: By derivatizing the carboxylic acid group, novel compounds with potential anti-inflammatory properties can be synthesized.

-

Antimicrobial and Antiviral Properties: The isoindoline-1,3-dione scaffold has been incorporated into molecules with activity against various pathogens[3].

Safety and Handling

GHS Hazard Classification: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) and Handling:

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves. A lab coat should be worn.

-

Respiratory Protection: If dusts are generated, a NIOSH-approved particulate respirator is recommended.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a wide range of potentially bioactive molecules. Its straightforward synthesis from commercially available starting materials, coupled with the proven pharmacological importance of the isoindoline-1,3-dione scaffold, makes it an attractive building block for drug discovery and development programs. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this compound.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 883431, this compound. Retrieved from [Link].

-

Majeed, I. Y., Salman, S. M., Hameed, A. S., & Ali, A. H. (2018). Synthesis and Characterization of Some New Dioxoisoindolin Compounds Containing Thiazine, Azetidine, Thiazolidine and Amide Moities. International Journal of Pharmaceutical and Clinical Research, 10(10), 346-353. Available at: [Link].

-

Khan, I., et al. (2021). Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. Molecules, 26(15), 4585. Available at: [Link].

-

ResearchGate. (2018). Synthesis and Characterization of Some New Dioxoisoindolin Compounds Containing Thiazine, Azetidine, Thiazolidine and Amide Moities. Retrieved from [Link].

-

PubChem. (n.d.). This compound. Retrieved from [Link].

-

PubChem. (n.d.). This compound. Retrieved from [Link].

Sources

- 1. This compound | C10H7NO4 | CID 883431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid CAS number 42710-39-4

An In-depth Technical Guide to 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 42710-39-4), a versatile heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. This document delineates its chemical identity, physicochemical properties, and established synthetic routes. Furthermore, it explores the molecule's core utility as a pivotal building block in the synthesis of complex chemical entities, including pharmacologically active agents. Detailed experimental protocols for its derivatization and characterization are provided, alongside essential safety and handling information. This guide is intended to serve as a foundational resource for scientists and professionals engaged in drug discovery, chemical synthesis, and materials development.

Core Chemical Identity and Physicochemical Profile

This compound is a derivative of phthalimide, featuring a methyl group attached to the imide nitrogen and a carboxylic acid group substituted on the benzene ring. This unique substitution pattern makes it a bifunctional molecule, offering both the reactivity of a carboxylic acid and the stable, planar scaffold of the phthalimide ring system.

Key Identifiers:

-

IUPAC Name: 2-methyl-1,3-dioxoisoindole-5-carboxylic acid[1]

-

Synonyms: 2-Methyl-1,3-dioxo-5-isoindolinecarboxylic acid, N-Methylphthalimide-4-carboxylic acid[1]

Physicochemical Properties

The physicochemical properties of this compound are critical for understanding its behavior in various solvents and reaction conditions, which is essential for designing synthetic routes and biological assays.

| Property | Value | Source |

| Molecular Weight | 205.17 g/mol | PubChem[1] |

| XLogP3 | 0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 74.7 Ų | PubChem[1] |

| Appearance | Expected to be a white to off-white solid | Inferred from related compounds[3] |

| Solubility | Sparingly soluble in water; more soluble in organic solvents like DMF, DMSO, and alcohols | Inferred from related compounds[3] |

Structural Representation

Caption: 2D Chemical Structure of the Topic Compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through a direct and efficient pathway starting from trimellitic anhydride. The carboxylic acid at the 4-position of the anhydride is significantly less reactive than the anhydride functionalities, allowing for selective imide formation.

Proposed Synthetic Pathway

The most logical and field-proven approach involves the reaction of trimellitic anhydride with methylamine. This reaction proceeds via a two-step, one-pot process: nucleophilic attack of the amine on an anhydride carbonyl, followed by cyclization and dehydration to form the stable five-membered imide ring.

Caption: Proposed synthetic workflow for the target compound.

General Synthesis Protocol

This protocol describes a standard laboratory procedure for the synthesis.

-

Reaction Setup: To a solution of trimellitic anhydride (1.0 eq) in glacial acetic acid (5-10 mL per gram of anhydride), add a solution of methylamine (1.1 eq, typically as a 40% solution in water) dropwise at room temperature with vigorous stirring.

-

Reaction Execution: Upon addition, the mixture is heated to reflux (approx. 118 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: The reaction mixture is cooled to room temperature and then poured into a beaker of ice water. The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude solid is washed thoroughly with cold water and then dried. For higher purity, the product can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture or acetic acid.[3][4]

Applications in Research and Drug Development

The title compound is not typically an end-product but rather a highly valuable intermediate or building block. Its bifunctional nature—a stable cyclic imide and a reactive carboxylic acid—provides a versatile platform for constructing more complex molecules.

Role as a Versatile Chemical Scaffold

The phthalimide group is a well-known pharmacophore and a key structural motif in many biologically active compounds. The carboxylic acid serves as a crucial "handle" for modification, most commonly through amide bond formation, enabling the linkage of the core scaffold to various other chemical moieties.

Caption: Role as a versatile chemical building block.

Precursor for Bioactive Molecules

-

Antioxidant Agents: Research has demonstrated that 3-oxoisoindoline-5-carboxamides, synthesized from the corresponding carboxylic acid, exhibit significant antioxidant properties. The ability to readily synthesize a library of amide derivatives allows for the exploration of structure-activity relationships to optimize this activity.

-

Kinase Inhibitors: The isoindoline-1,3-dione scaffold has been incorporated into advanced drug candidates. For instance, benzimidazole–dioxoisoindoline conjugates have been designed and synthesized as dual inhibitors of VEGFR-2 and FGFR-1, which are important targets in cancer therapy.[5] The carboxylic acid is the key point of attachment for building these complex conjugates.

-

Carboxylic Acid Bioisosteres: In drug design, the carboxylic acid group itself is often a target for modification to improve pharmacokinetic properties.[6] This compound serves as an excellent starting point for creating bioisosteres like tetrazoles or hydroxamic acids, which can mimic the parent acid's interactions with biological targets while offering different metabolic stability or cell permeability.[6]

Key Experimental Protocols

The following sections provide validated, step-by-step methodologies for the derivatization and analysis of the title compound.

Protocol: Synthesis of an Amide Derivative

This protocol details the synthesis of a generic N-substituted-2-methyl-1,3-dioxoisoindoline-5-carboxamide using standard peptide coupling reagents. This method is adapted from established procedures for similar compounds.

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.1 eq), and the desired primary or secondary amine (1.2 eq) in an anhydrous polar aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Activation: Cool the solution to 0 °C in an ice bath. Add triethylamine (TEA) (1.2 eq) to the mixture, followed by the slow, portion-wise addition of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting carboxylic acid.

-

Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 10% aqueous citric acid, 10% aqueous sodium bicarbonate (NaHCO₃), and brine.

-

Isolation and Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield the pure amide derivative.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound and its derivatives is paramount.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the presence of all protons and their chemical environments. Expect signals for the methyl group, aromatic protons, and any protons on the newly added amide moiety.

-

¹³C NMR: To confirm the carbon backbone of the molecule, including the characteristic signals for the two imide carbonyls and the carboxylic/amide carbonyl.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product. High-Resolution Mass Spectrometry (HRMS) is used to confirm the exact molecular formula.

-

Infrared (IR) Spectroscopy: To identify key functional groups. Expect characteristic stretches for the C=O of the imide (around 1700-1770 cm⁻¹), the C=O of the carboxylic acid or amide (around 1650-1710 cm⁻¹), and the O-H stretch of the acid (broad, ~2500-3300 cm⁻¹), which will be absent in the amide derivative.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, typically using a reverse-phase column (e.g., C18) with a water/acetonitrile or water/methanol gradient.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The following information is based on GHS classifications for the compound.[1]

GHS Hazard Classification

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2A | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[7]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

First Aid Measures:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[7]

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[7]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Kálmán, F. H., et al. (n.d.). Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate. De Gruyter. Retrieved from [Link]

-

PubChem. (n.d.). This compound (Duplicate Record). National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-Methylphthalimide. National Center for Biotechnology Information. Retrieved from [Link]

-

El-Gazzar, A. R. B. A., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-(2-Carboxyethyl)-1,3-dioxoisoindoline-5,6-dicarboxylic acid methanol monosolvate. Retrieved from [Link]

-

Kishor Kumar, C., et al. (2010). 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. Journal of Pharmaceutical Science and Technology, 2(12), 380-390. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate. Retrieved from [Link]

-

Ghorab, M. M., et al. (2024). Benzimidazole–dioxoisoindoline conjugates as dual VEGFR-2 and FGFR-1 inhibitors. PubMed Central. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors. Retrieved from [Link]

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. Retrieved from [Link]

-

Gharari, Z., et al. (2021). Chemical Composition of Methanolic Extracts of Scutellaria orientalis L.. KnE Publishing. Retrieved from [Link]

Sources

- 1. This compound | C10H7NO4 | CID 883431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Page loading... [guidechem.com]

- 4. N-Methylphthalimide | 550-44-7 [chemicalbook.com]

- 5. Benzimidazole–dioxoisoindoline conjugates as dual VEGFR-2 and FGFR-1 inhibitors: design, synthesis, biological investigation, molecular docking studies and ADME predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. geneseo.edu [geneseo.edu]

The Isoindoline Carboxylic Acid Scaffold: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Abstract

The isoindoline core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. The incorporation of a carboxylic acid moiety into this framework gives rise to isoindoline carboxylic acids, a class of molecules with compelling therapeutic potential. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthetic methodologies, physicochemical properties, and applications of isoindoline carboxylic acids for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices in their synthesis and explore their mechanisms of action in key therapeutic areas, supported by detailed protocols and data.

Introduction: The Emergence of a Privileged Scaffold

Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals, and among them, the isoindoline nucleus holds a place of distinction.[1] This bicyclic system, comprising a benzene ring fused to a five-membered nitrogen-containing ring, provides a versatile and synthetically accessible scaffold for the design of novel therapeutic agents.[1] The addition of a carboxylic acid group, a common pharmacophore that can engage in crucial hydrogen bonding and ionic interactions with biological targets, further enhances the drug-like properties of the isoindoline core.

Isoindoline carboxylic acids and their derivatives have emerged as key building blocks in the development of drugs for a range of indications, including cancer, metabolic disorders, and inflammatory diseases.[1][2] Their utility stems from the rigid, yet three-dimensional, structure of the isoindoline ring system, which allows for the precise spatial orientation of functional groups to optimize binding to target proteins. This guide will provide a thorough exploration of this important class of molecules, from its historical roots to its modern-day applications.

A Journey Through Time: The History of Isoindoline Carboxylic Acids

The history of isoindoline carboxylic acids is intrinsically linked to the broader evolution of amino acid chemistry and the exploration of heterocyclic scaffolds in drug discovery. While the precise date of the first synthesis of a simple isoindoline carboxylic acid is not prominently documented, its conceptual origins can be traced back to the early 20th century with the pioneering work on amino acids and their analogues.[3][4] The early exploration of non-proteinogenic amino acids laid the groundwork for the synthesis of more complex, conformationally constrained analogues like those based on the isoindoline framework.[5][6]

The isoindoline scaffold itself gained notoriety in the mid-20th century, albeit for tragic reasons, with the thalidomide disaster.[1] This event, however, inadvertently spurred intensive research into the biological activities of isoindoline-containing compounds, ultimately leading to the development of safer and more effective derivatives.[1] In the subsequent decades, the focus shifted towards the rational design of isoindoline-based molecules with specific therapeutic targets. The introduction of the carboxylic acid functionality was a logical progression, aimed at mimicking the acidic side chains of natural amino acids or to serve as a key binding element for various enzymes and receptors.

The Art of Creation: Synthesis of Isoindoline Carboxylic Acids

The synthesis of isoindoline carboxylic acids and their esters has been the subject of considerable research, leading to the development of several efficient and stereoselective methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.

Palladium-Catalyzed Intramolecular α-Arylation

A powerful and versatile method for the synthesis of isoindoline-1-carboxylic acid esters is the palladium-catalyzed intramolecular α-arylation of α-(2-iodobenzylamino) esters.[7] This reaction can be selectively tuned to yield either the isoindoline or the corresponding isoindole derivative by subtle changes in the reaction conditions.[7]

Experimental Protocol: Selective Synthesis of Methyl 2-benzylisoindoline-1-carboxylate [7]

-

Reaction Setup: In a sealed tube, combine α-(2-iodobenzylamino) ester (1a) (100 mg, 0.25 mmol), K₃PO₄ (159 mg, 0.75 mmol), and Pd(PPh₃)₄ (29 mg, 0.025 mmol).

-

Solvent: Add THF (8 mL).

-

Reaction Conditions: Stir the mixture at 110 °C for 24 hours.

-

Work-up: After cooling, pour the reaction mixture into water and extract with Et₂O.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sulfate, and concentrate under reduced pressure. Purify the residue by flash chromatography (SiO₂, from CH₂Cl₂ to CH₂Cl₂−MeOH 1%) to afford the desired product.

Causality: The use of a palladium catalyst is crucial for facilitating the carbon-carbon bond formation through an oxidative addition/reductive elimination cycle. The choice of a non-polar solvent like THF and elevated temperature promotes the formation of the saturated isoindoline ring. The base, K₃PO₄, is essential for the deprotonation of the α-carbon, enabling the intramolecular nucleophilic attack.

Chiral Synthesis

The biological activity of isoindoline carboxylic acids is often dependent on their stereochemistry. Consequently, the development of asymmetric synthetic routes to access enantiomerically pure compounds is of paramount importance. One approach involves a palladium/Brønsted-acid-catalyzed diastereoselective intramolecular allylic amination, utilizing a chiral sulfinyl group as a chiral auxiliary.[2]